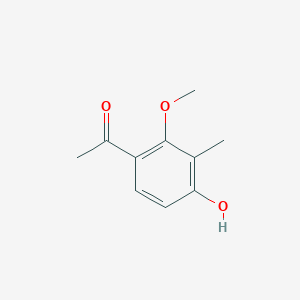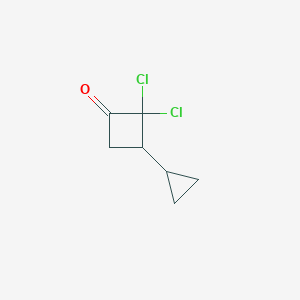
2,2-Dichloro-3-cyclopropylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
化学反応の分析
Types of Reactions
2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropylcyclobutanone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclopropylcyclobutanone.
Oxidation: Formation of cyclopropylcarboxylic acids.
科学的研究の応用
2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .
類似化合物との比較
Similar Compounds
Cyclopropylcyclobutanone: Lacks the chlorine substituents, making it less reactive.
2,2-Dichlorocyclobutanone: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ketone: Different ring structure, leading to different reactivity and applications .
Uniqueness
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
112641-87-9 |
|---|---|
分子式 |
C7H8Cl2O |
分子量 |
179.04 g/mol |
IUPAC名 |
2,2-dichloro-3-cyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2 |
InChIキー |
UFOITYTXLGRJAE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC(=O)C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

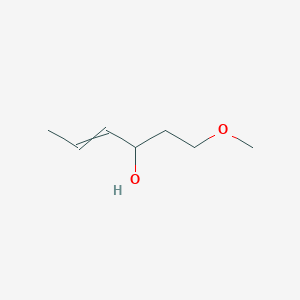
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
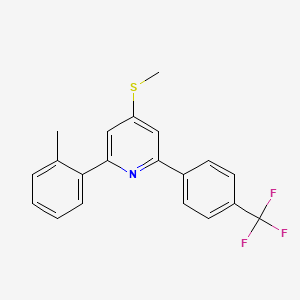

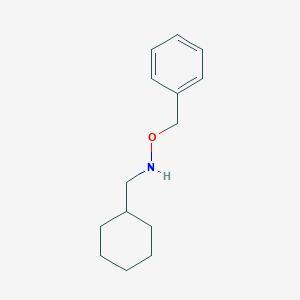
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

